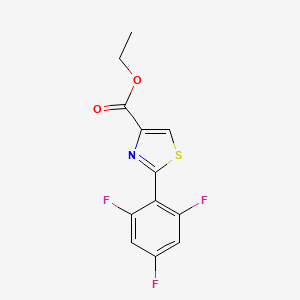
1-(2-Ethyl-5-nitrophenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethyl-5-nitrophenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their versatile applications in various fields, including pharmaceuticals, organocatalysis, and organic synthesis. The compound’s structure features a guanidine group attached to a 2-ethyl-5-nitrophenyl moiety, making it a valuable scaffold for further chemical modifications and applications.
Méthodes De Préparation
The synthesis of 1-(2-Ethyl-5-nitrophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-ethyl-5-nitroaniline with a guanylating agent such as S-methylisothiourea. The reaction typically occurs under mild conditions and yields the desired guanidine derivative. Industrial production methods may involve the use of transition metal catalysts to enhance the efficiency and selectivity of the reaction .
Analyse Des Réactions Chimiques
1-(2-Ethyl-5-nitrophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 1-(2-Ethyl-5-aminophenyl)guanidine.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines
Applications De Recherche Scientifique
1-(2-Ethyl-5-nitrophenyl)guanidine has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex guanidine derivatives and heterocycles.
Biology: The compound’s ability to form hydrogen bonds and its high basicity make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Guanidine derivatives are explored for their potential as kinase inhibitors and DNA minor groove binders, which can have therapeutic implications.
Industry: The compound is used in the development of organocatalysts for stereoselective organic transformations
Mécanisme D'action
The mechanism of action of 1-(2-Ethyl-5-nitrophenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form stable complexes with various biological molecules, influencing their activity and function. This interaction is crucial in its role as an enzyme inhibitor or a ligand in protein binding studies .
Comparaison Avec Des Composés Similaires
1-(2-Ethyl-5-nitrophenyl)guanidine can be compared with other guanidine derivatives such as:
1-(2-Methyl-5-nitrophenyl)guanidine: Similar structure but with a methyl group instead of an ethyl group.
1-(2-Ethyl-4-nitrophenyl)guanidine: The nitro group is positioned differently on the phenyl ring.
1-(2-Ethyl-5-aminophenyl)guanidine: The nitro group is reduced to an amino group. These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituents
Propriétés
Formule moléculaire |
C9H12N4O2 |
|---|---|
Poids moléculaire |
208.22 g/mol |
Nom IUPAC |
2-(2-ethyl-5-nitrophenyl)guanidine |
InChI |
InChI=1S/C9H12N4O2/c1-2-6-3-4-7(13(14)15)5-8(6)12-9(10)11/h3-5H,2H2,1H3,(H4,10,11,12) |
Clé InChI |
NOZVEGLEKKSUTQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)[N+](=O)[O-])N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


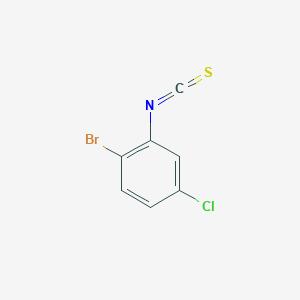

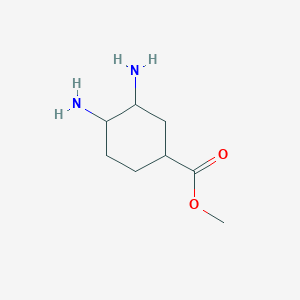
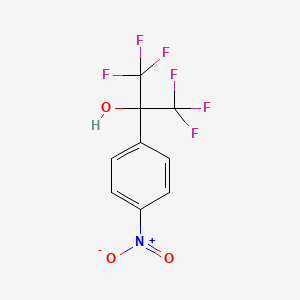
![[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl](diphenylphosphino)amine](/img/structure/B13685199.png)
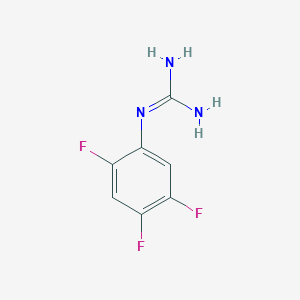
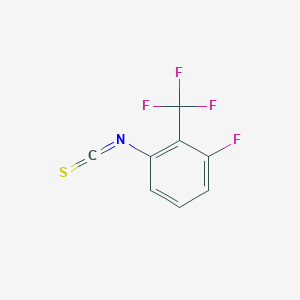
![2-Oxa-5-azabicyclo[2.2.2]octan-6-one](/img/structure/B13685216.png)
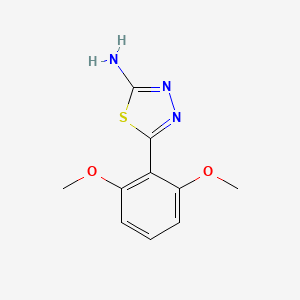
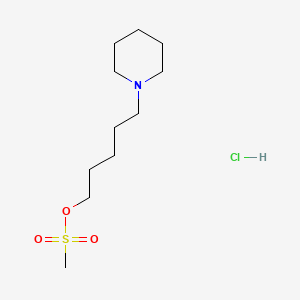
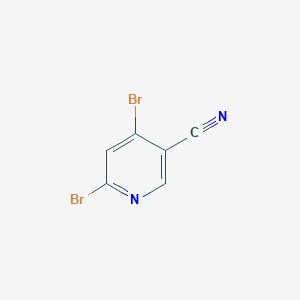
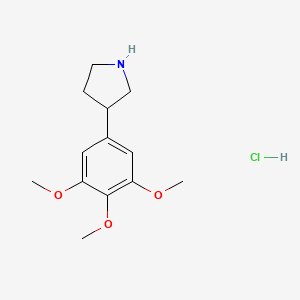
![2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685247.png)
